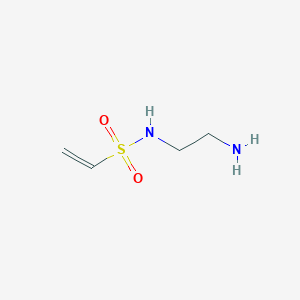![molecular formula C11H9ClN4 B13879888 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported MnO2, which provides high yields under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Formation of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound serves as a versatile building block in organic synthesis. It is used to construct diverse heterocyclic scaffolds, which are essential in the development of new pharmaceuticals .
Biology: In biological research, 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, which are crucial in various cellular processes .
Medicine: The compound is being explored for its potential therapeutic applications. It has demonstrated anti-inflammatory, anti-cancer, and anti-microbial properties in preliminary studies .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which play a pivotal role in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 3-Amino-1-methyl-1H-pyrazole hydrochloride
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
Comparison: Compared to its analogs, 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution enhances its biological activity and makes it a more potent inhibitor of specific enzymes. Additionally, its chemical stability and ease of synthesis make it a preferred choice in various applications .
Propriétés
Formule moléculaire |
C11H9ClN4 |
|---|---|
Poids moléculaire |
232.67 g/mol |
Nom IUPAC |
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9ClN4/c12-10-4-2-1-3-8(10)7-16-11(14)9(5-13)6-15-16/h1-4,6H,7,14H2 |
Clé InChI |
MUTDBZOTWYIUGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


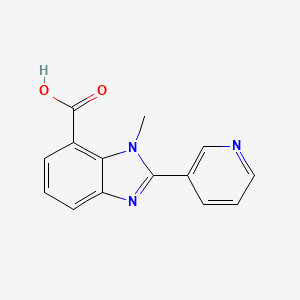
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
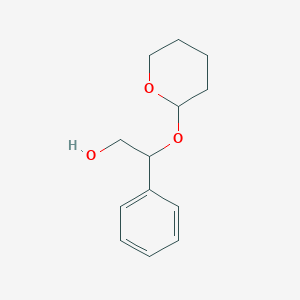
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
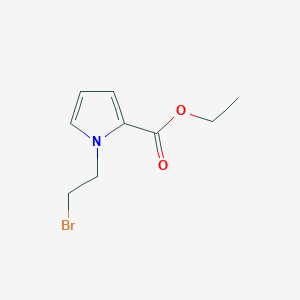
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
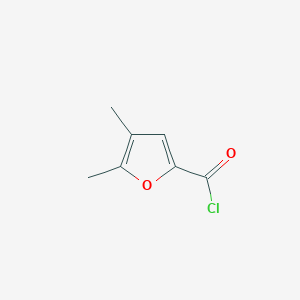
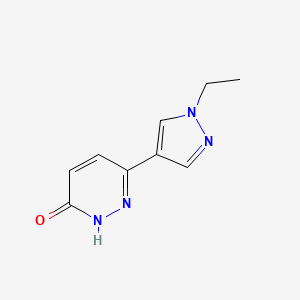
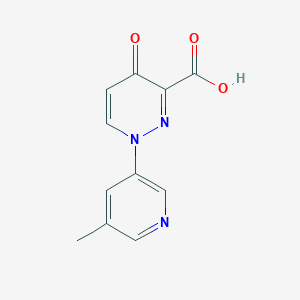
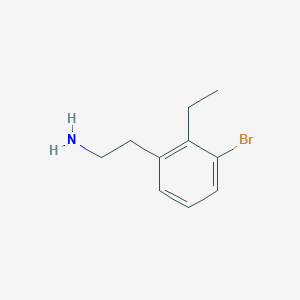
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
